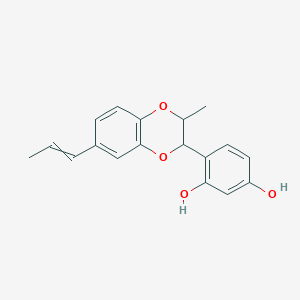
4-(2-Methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene is a neolignan, a type of phenylpropanoid, which can be isolated from the aerial parts of Rodgersia podophylla . This compound is known for its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves several steps, starting from basic phenylpropanoid units. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from natural sources such as the fruits of Kadsura longipedunculata .
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene are not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways, although the exact molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Lignans: Other lignans such as pinoresinol and secoisolariciresinol share structural similarities with 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene.
Phenylpropanoids: Compounds like eugenol and chavicol are also phenylpropanoids with similar reactivity.
Uniqueness
What sets 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene apart is its unique epoxide groups and the specific arrangement of hydroxyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |
Clave InChI |
ZSFCGNNMMPZMQV-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


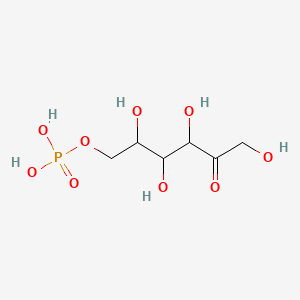
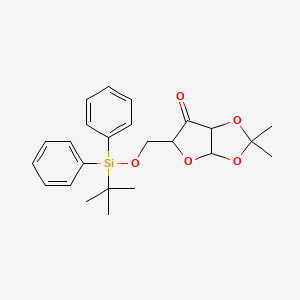
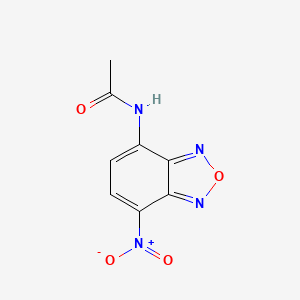


![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

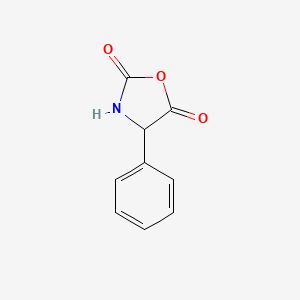
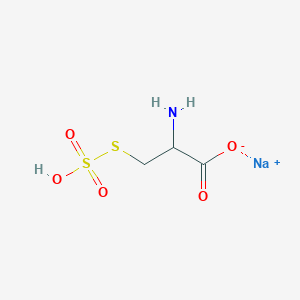
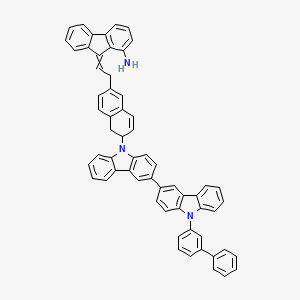
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
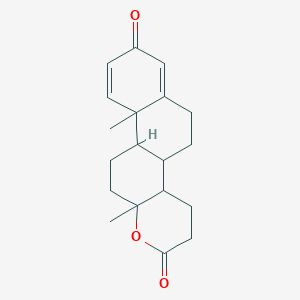
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
